molecular formula C21H25NO B8536612 7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8536612
M. Wt: 307.4 g/mol
InChI Key: IFLIPLANALCYLX-UHFFFAOYSA-N
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Patent
US08207331B2

Procedure details

7-Benzyloxy-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (E1) (9.22 g, 30 mmol) was dissolved in ethanol (150 ml) and tetrahydrofuran (50 ml). Palladium (1.5 g, 10% on charcoal paste) was added and the reaction mixture was stirred at room temperature under hydrogen (1 atmosphere) for 5 hours. The reaction mixture was filtered through celite and the filtrate concentrated in vacuo. The crude residue was triturated with diethyl ether and filtered to afford the title product (E3); MS (ES+) m/e 218 [M+H]+.
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:23]=[CH:22][C:12]2[CH2:13][CH2:14][N:15]([CH:18]3[CH2:21][CH2:20][CH2:19]3)[CH2:16][CH2:17][C:11]=2[CH:10]=1)C1C=CC=CC=1>C(O)C.O1CCCC1.[Pd]>[CH:18]1([N:15]2[CH2:16][CH2:17][C:11]3[CH:10]=[C:9]([OH:8])[CH:23]=[CH:22][C:12]=3[CH2:13][CH2:14]2)[CH2:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
9.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(CCN(CC2)C2CCC2)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature under hydrogen (1 atmosphere) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CCC1)N1CCC2=C(CC1)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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